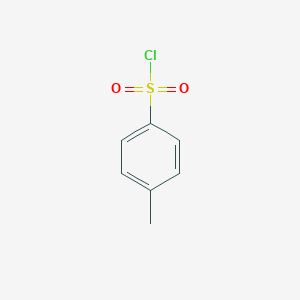










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.N1C=CC=CC=1.[C:16]1([CH3:26])[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1.O>C1(C)C=CC=CC=1.CN(C)C1C=CN=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][S:22]([C:19]1[CH:20]=[CH:21][C:16]([CH3:26])=[CH:17][CH:18]=1)(=[O:24])=[O:23]
|


|
Name
|
|
|
Quantity
|
2.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(=CC=CC1)N
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
4.58 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After 2.5 hours of stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were subsequently added
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with water, 10% sodium hydroxide aqueous solution, 1N hydrochloric acid, water and saturated brine in that order
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying on anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
removing the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
by evaporation
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting orange solid was dissolved in ethyl acetate (50 ml)
|
|
Type
|
WASH
|
|
Details
|
eluted with ether
|
|
Type
|
CUSTOM
|
|
Details
|
subjected to evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
|
Type
|
WASH
|
|
Details
|
The resulting colorless solid which was then washed with an ether-hexane (1:1) mixture solution
|


Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.44 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |